molecular formula C21H22N6O5 B11433548 5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11433548
M. Wt: 438.4 g/mol
InChI Key: ODOVYERIUQZOFP-UHFFFAOYSA-N
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Description

5-AMINO-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the triazole ring and the introduction of various functional groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the benzodioxole and ethoxyphenyl groups through nucleophilic substitution.

    Amidation Reactions: Formation of the carbamoyl group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzodioxole groups.

    Reduction: Reduction reactions may target the triazole ring or the carbamoyl group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deaminated or deoxygenated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the functional groups attached to it play a crucial role in binding to these targets, modulating their activity, and triggering downstream effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole-4-carboxamide Derivatives: These compounds share the triazole core and exhibit similar biological activities.

    Benzodioxole Derivatives: Compounds containing the benzodioxole moiety are known for their diverse pharmacological properties.

    Ethoxyphenyl Derivatives: These compounds are often used in medicinal chemistry for their bioactive properties.

Uniqueness

What sets 5-AMINO-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-{[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H22N6O5

Molecular Weight

438.4 g/mol

IUPAC Name

5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-ethoxyanilino)-2-oxoethyl]triazole-4-carboxamide

InChI

InChI=1S/C21H22N6O5/c1-2-30-15-6-4-14(5-7-15)24-18(28)11-27-20(22)19(25-26-27)21(29)23-10-13-3-8-16-17(9-13)32-12-31-16/h3-9H,2,10-12,22H2,1H3,(H,23,29)(H,24,28)

InChI Key

ODOVYERIUQZOFP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)N

Origin of Product

United States

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